molecular formula C14H11N5O4 B11480289 1-[3-(2-methoxyphenoxy)-5-nitrophenyl]-1H-tetrazole

1-[3-(2-methoxyphenoxy)-5-nitrophenyl]-1H-tetrazole

Cat. No.: B11480289
M. Wt: 313.27 g/mol
InChI Key: SMZNINPZDHVJGR-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyphenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-methoxyphenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 1-(3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanol, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid for nitration, and catalysts such as copper or palladium for the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Methoxyphenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds or oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

1-[3-(2-Methoxyphenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-methoxyphenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity to biological targets. Additionally, the nitro and methoxy groups can modulate the compound’s electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2-Methoxyphenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole is unique due to its combination of a tetrazole ring with methoxyphenoxy and nitrophenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H11N5O4

Molecular Weight

313.27 g/mol

IUPAC Name

1-[3-(2-methoxyphenoxy)-5-nitrophenyl]tetrazole

InChI

InChI=1S/C14H11N5O4/c1-22-13-4-2-3-5-14(13)23-12-7-10(18-9-15-16-17-18)6-11(8-12)19(20)21/h2-9H,1H3

InChI Key

SMZNINPZDHVJGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N3C=NN=N3

Origin of Product

United States

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